molecular formula C9H9ClN2O B13697900 1-(6-Chloro-2-pyridyl)-2-pyrrolidinone

1-(6-Chloro-2-pyridyl)-2-pyrrolidinone

Cat. No.: B13697900
M. Wt: 196.63 g/mol
InChI Key: VWCSTEMBRJHTDB-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-pyridyl)-2-pyrrolidinone is a chemical compound that features a pyridyl group substituted with a chlorine atom at the 6-position and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2-pyridyl)-2-pyrrolidinone typically involves the reaction of 6-chloro-2-pyridinecarboxylic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as recrystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-pyridyl)-2-pyrrolidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-pyridylmethanol
  • 6-Chloro-2-pyridylhydrazine
  • 4-Amino-1-(6-chloro-2-pyridyl)piperidine hydrochloride

Uniqueness

1-(6-Chloro-2-pyridyl)-2-pyrrolidinone is unique due to its specific structural features, such as the presence of both a pyridyl and a pyrrolidinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

1-(6-chloropyridin-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9ClN2O/c10-7-3-1-4-8(11-7)12-6-2-5-9(12)13/h1,3-4H,2,5-6H2

InChI Key

VWCSTEMBRJHTDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=NC(=CC=C2)Cl

Origin of Product

United States

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